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Compound Focus: Dipyanone

CAS No.: 60996-94-3

Cat. No.: S13211319

Here is a summary of the core chemical, pharmacological, and handling information for dipyanene based on

the current scientific literature.

Aspect Details & Quantitative Data
Chemical Class Novel synthetic opioid (NSO); methadone-like analogue [1]
First Identified 2021 (illicit drug market) [1]

| Receptor Activity | p-opioid receptor (MOR) agonist

e EC50: 96.8 nM (at MOR) [1]

e Efficacy (Emax): 106% (compared to fentanyl at MOR) [1] | | Primary Risks | Central nervous system
depression, respiratory depression, bradycardia, hypotension, abuse and dependence potential [1] | |
Postmortem Blood Concentrations | 720 - 1400 ng/mL (range reported in fatalities) [1] | |
Postmortem Urine Concentrations | 80 - 5500 ng/mL (range reported in fatalities) [1] | | Sample
Storage | -80°C (based on cited experimental protocol for metabolite stability) [1] |

Frequently Asked Questions (FAQSs)

What are the primary metabolic pathways of dipyanone, and
what are its key metabolites?
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Understanding dipyanone's metabolic fate is crucial for developing detection assays. The primary metabolic
pathway involves the opening of the pyrrolidine ring, leading to the formation of N-butan-4-ol or N-
butanoic acid compounds [1]. These intermediates can then undergo cyclization. The proposed specific

biomarkers for consumption are:

e EMDPB: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol
e EMDPBA: 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid [1]

Other metabolic transformations include hydroxylation, reduction, and O-glucuronidation [1].

What in vitro experimental protocol can | use to study dipyanone
metabolism?

You can use an incubation study with pooled human hepatocytes to investigate dipyanone's metabolic

profile [1]. Below is a generalized workflow for this experiment:

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.smolecule.com/products/s13211319?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://www.smolecule.com/products/s13211319?utm_src=pdf-body
https://www.smolecule.com/products/s13211319?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://www.smolecule.com/products/s13211319?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

In Vitro Metabolism Study Workflow
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Detailed Protocol [1]:

¢ Cell Preparation: Thaw cryopreserved pooled human hepatocytes. Centrifuge and resuspend the
pellet in supplemented William's Medium E (SWM). Determine cell viability using the trypan blue
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exclusion method and adjust the concentration to 2 x 1076 viable cells/mL.

¢ Incubation: In a 24-well plate, mix 250 pL of the hepatocyte suspension with 250 pL of a 20 umol/L
dipyanone solution in SWM.

e Controls: Always include negative controls (without substrate, without cells, etc.) and a positive
control (e.qg., diclofenac) to ensure proper metabolic activity.

¢ Incubation Conditions: Incubate the plates at 37°C for a set period (e.g., 3 hours).

¢ Reaction Termination: Stop the reaction by adding 500 pL of ice-cold acetonitrile. Centrifuge at
15,000 g for 10 minutes.

e Sample Storage: Store the resulting supernatants at -80°C until analysis, for example, by Liquid
Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).

How can in silico methods support dipyanone research?

In silico forensic toxicology uses computational models to predict the behavior of substances like
dipyanone, which is especially valuable when empirical data is scarce [2]. A typical workflow is visualized

below:
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In Silico Analysis Workflow
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For dipyanone, you can use software like GLORYx to predict its phase I and phase II human metabolites in

silico [1]. This involves:

¢ Inputting the drug's structure (e.g., as a SMILES string).
e Setting a threshold for metabolite prediction scores (e.g., retaining metabolites with a score 225%).
¢ Using the predictions to guide your targeted analytical methods in the lab, making your experimental

work more efficient and cost-effective [2].

Critical Safety & Regulatory Note
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e Potency and Hazard: While dipyanone may have a lower potency than some fentanyl analogues, it
is a strong MOR agonist and poses significant health risks, including respiratory depression and a
high potential for abuse and dependence [1].

¢ Analogue Laws: Be aware that dipyanone may not be explicitly listed in all national controlled
substance laws but could be restricted under analogue legislation in various countries [1]. Always
ensure compliance with all local and international regulations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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